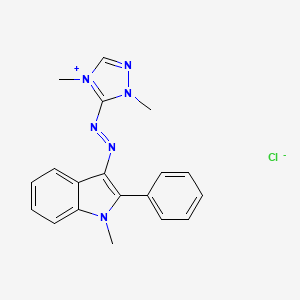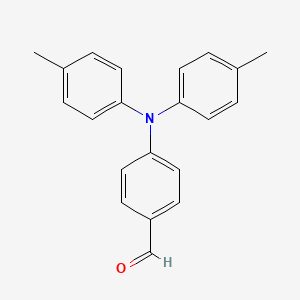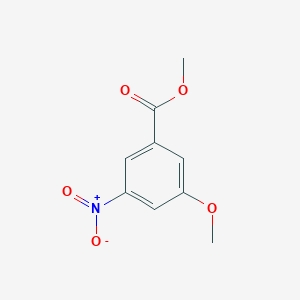
Methyl 3-methoxy-5-nitrobenzoate
Vue d'ensemble
Description
Methyl 3-methoxy-5-nitrobenzoate is an organic compound that has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. It is an ester of 3-methoxy-5-nitrobenzoic acid and methanol. It is a colorless, hygroscopic solid that is soluble in organic solvents and has a melting point of 84-85°C. It is a useful intermediate in the synthesis of pharmaceuticals and has been used in the synthesis of a variety of drugs, including antifungal agents, antibiotics, and anticancer agents.
Applications De Recherche Scientifique
-
Synthesis of 5-methyl-2-nitrobenzoic acid
- Field : Chemical Intermediates
- Application : 5-methyl-2-nitrobenzoic acid is a key intermediate for the manufacture of synthetic 6-bromomethyl-3,4-dihydro-2-methyl-quinazolin-4-one as the material for the production of raltitrexed, which is an antimetabolite drug used in cancer chemotherapy .
- Method : A new and environmental friendly nitration process of methyl 3-methylbenzoate by mixtures of HNO3/Ac2O for the synthesis of 5-methyl-2-nitrobenzoic acid has been developed .
- Results : This procedure utilized a high selectivity of substrates and a green nitrating process. This made control of the reaction rate much easier .
-
Synthesis of Methyl 3,4,5-Trimethoxybenzoate Derivatives
- Field : Chemical Crystallography
- Application : Methyl 3,4,5-trimethoxybenzoate derivatives are closely related to gallic acid and methyl gallates, which are naturally occurring secondary metabolites found in plants. They possess remarkable biological activities including antimicrobial, anti-inflammatory and anticancer properties .
- Method : Two 1,2-dihydro-2,2,4-trimethylquinoline derivatives and two methyl 3,4,5-trimethoxybenzoate derivatives have been synthesized and their crystal structure determined by X-ray single crystal diffraction .
- Results : The three-dimensional crystal packing structures of all four compounds are consolidated by a combination of van der Waals forces and weak directional hydrogen bonds .
-
Synthesis of Methyl Indole-4-carboxylate and 5-aminoisoquinolin-1 (2 H)-one
- Field : Organic Chemistry
- Application : Methyl 2-methyl-3-nitrobenzoate may be used in the synthesis of methyl indole-4-carboxylate and 5-aminoisoquinolin-1 (2 H)-one .
- Method : This involves reaction with aromatic aldehydes in the presence of DBU in DMSO .
- Results : The resulting compounds are key intermediates in the synthesis of various organic compounds .
-
Preparation of Iodoarene
- Field : Organic Chemistry
- Application : Methyl 3-nitrobenzoate was used in the preparation of iodoarene .
- Method : The specific method is not mentioned, but it likely involves a substitution reaction .
- Results : The resulting iodoarene can be used as a building block in the synthesis of various organic compounds .
-
Synthesis of Methyl Indole-4-carboxylate and 5-aminoisoquinolin-1 (2 H)-one
- Field : Organic Chemistry
- Application : Methyl 2-methyl-3-nitrobenzoate may be used in the synthesis of: methyl indole-4-carboxylate, 5-aminoisoquinolin-1 (2 H)-one, 5-nitroisocoumarin, substituted nitrostyrene, and benzoic acids .
- Method : This involves reaction with aromatic aldehydes in the presence of DBU in DMSO .
- Results : The resulting compounds are key intermediates in the synthesis of various organic compounds .
-
Preparation of Iodoarene
- Field : Organic Chemistry
- Application : Methyl 3-nitrobenzoate was used in the preparation of iodoarene .
- Method : The specific method is not mentioned, but it likely involves a substitution reaction .
- Results : The resulting iodoarene can be used as a building block in the synthesis of various organic compounds .
Safety And Hazards
The safety data sheet for “Methyl 3-nitrobenzoate” suggests that it should be handled with care. It is advised to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation . It is also recommended to use personal protective equipment and ensure adequate ventilation .
Propriétés
IUPAC Name |
methyl 3-methoxy-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-14-8-4-6(9(11)15-2)3-7(5-8)10(12)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTVXCVLGHROLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358103 | |
| Record name | methyl 3-methoxy-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methoxy-5-nitrobenzoate | |
CAS RN |
78238-13-8 | |
| Record name | Benzoic acid, 3-methoxy-5-nitro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78238-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 3-methoxy-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

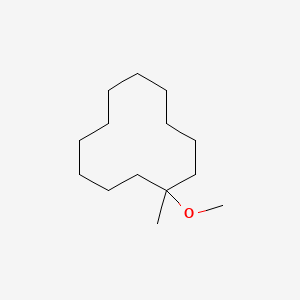
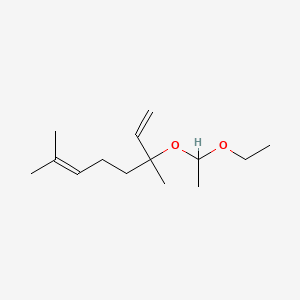
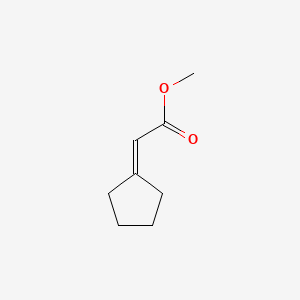
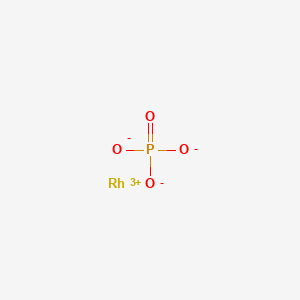
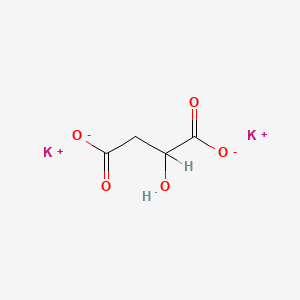
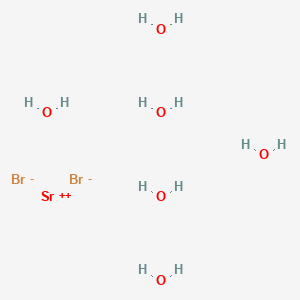
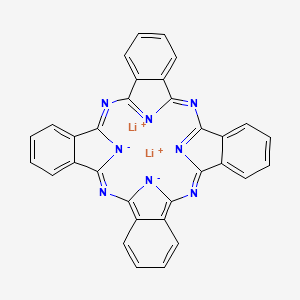
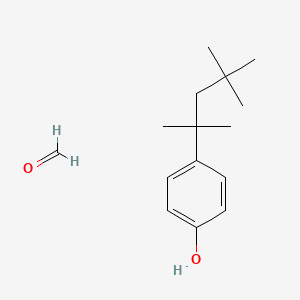
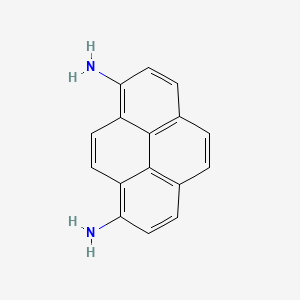
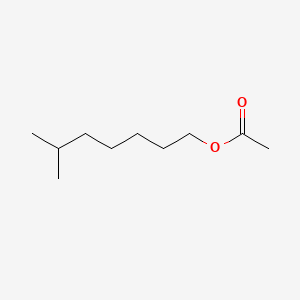
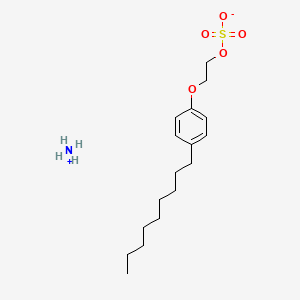
![[(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] decanoate](/img/no-structure.png)
